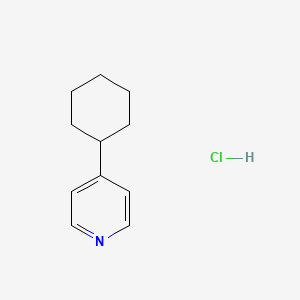

4-Cyclohexylpyridine hydrochloride

説明

Significance of Pyridine (B92270) and Substituted Pyridine Derivatives in Contemporary Organic Chemistry

Pyridine, a six-membered aromatic heterocycle containing a nitrogen atom, is a cornerstone of modern organic chemistry. Its unique electronic structure, characterized by an electron-deficient ring system and a basic nitrogen atom, imparts a distinct reactivity profile compared to its carbocyclic analog, benzene. pharmablock.com This allows pyridine to engage in a wide range of chemical transformations, including nucleophilic aromatic substitution, metal-catalyzed cross-coupling reactions, and reactions at the nitrogen atom, such as N-oxidation and quaternization. nih.gov

The true significance of the pyridine scaffold, however, lies in its prevalence as a key structural motif, or pharmacophore, in a multitude of biologically active compounds. researchgate.netrsc.org The pyridine ring's ability to act as a hydrogen bond acceptor, its moderate basicity (pKa of ~5.2 for the pyridinium (B92312) ion), and its capacity to improve the solubility and bioavailability of drug candidates make it a favored building block in medicinal chemistry. nih.govresearchgate.net Consequently, pyridine derivatives are integral to a wide array of pharmaceuticals, including anticancer agents, antivirals, and central nervous system drugs. rsc.org In the decade from 2014 to 2023, a total of 54 new drugs approved by the US FDA contained a pyridine ring, with a significant number targeting cancer and CNS disorders. rsc.org

Overview of Cyclohexyl-Substituted Pyridines in Advanced Chemical Applications

The introduction of substituents onto the pyridine ring is a primary strategy for modulating the physicochemical and biological properties of the resulting molecules. The cyclohexyl group, a non-aromatic, saturated carbocycle, is a particularly interesting substituent. When attached to a pyridine ring, the cyclohexyl moiety can significantly influence the compound's lipophilicity (its ability to dissolve in fats, oils, and lipids), which is a critical parameter for drug absorption and distribution in the body.

The incorporation of a cyclohexyl group can also impact a molecule's metabolic stability. By replacing more metabolically labile groups, the cyclohexyl substituent can block sites of enzymatic degradation, leading to a longer duration of action for a potential drug. Furthermore, the three-dimensional, conformationally flexible nature of the cyclohexyl ring can provide a steric scaffold that influences the binding of the molecule to its biological target. Research into related structures, such as pyridine-dicarboxamide-cyclohexanone derivatives, has shown that the cyclohexyl ring can play a role in the geometry of the molecule, which in turn affects its biological activity, such as anticancer and α-glucosidase inhibitory actions. nih.gov

Rationale for In-depth Academic Research on 4-Cyclohexylpyridine (B3047270) Hydrochloride

The specific focus on 4-Cyclohexylpyridine hydrochloride stems from several key considerations in chemical and pharmaceutical research. The parent compound, 4-cyclohexylpyridine, is a lipophilic, basic molecule. For practical applications, particularly in pharmaceutical development and certain laboratory settings, a more water-soluble and stable form is often required. The formation of a hydrochloride salt by treating the basic pyridine nitrogen with hydrochloric acid is a standard and effective method to achieve this. The resulting salt, this compound, is generally a crystalline solid that is easier to handle, purify, and formulate than its free base counterpart. chemimpex.com

The rationale for investigating this specific compound is rooted in its potential as a versatile building block. The 4-substituted pyridine core is a common feature in biologically active molecules, and the cyclohexyl group offers a tool to fine-tune properties for optimal performance. Therefore, academic and industrial research is driven by the hypothesis that this compound can serve as a key intermediate in the synthesis of novel compounds with potential therapeutic applications, for instance, in the development of new analgesics or treatments for neurological disorders. chemimpex.com

Scope and Objectives of Scholarly Investigations on this compound

Scholarly investigations into this compound are typically guided by a set of clear objectives aimed at fully characterizing the compound and exploring its potential applications.

The primary objectives include:

Synthesis and Optimization: Developing efficient and scalable synthetic routes to produce high-purity this compound. This involves exploring different reaction conditions and purification methods. A common synthetic approach involves the formation of the hydrochloride salt from the free base, 4-cyclohexylpyridine. nih.gov

Physicochemical Characterization: Thoroughly determining the physical and chemical properties of the compound. This includes establishing its molecular structure and key physical constants.

Exploration of Chemical Reactivity: Investigating the reactivity of this compound in various chemical transformations to understand its utility as a synthetic intermediate for creating more complex molecules.

Biological Screening: In the context of medicinal chemistry, a key objective is to use this compound as a precursor to synthesize a library of new derivatives. These new compounds would then be screened for various biological activities, such as anticancer, anti-inflammatory, or antimicrobial effects, to identify potential drug leads. researchgate.netresearchgate.net

Chemical Data

Below are tables detailing some of the known properties of 4-Cyclohexylpyridine and related hydrochloride salts.

Table 1: Properties of 4-Cyclohexylpyridine Data for the free base form.

| Property | Value | Source |

| CAS Number | 13669-35-7 | scbt.com |

| Molecular Formula | C₁₁H₁₅N | scbt.com |

| Molecular Weight | 161.24 g/mol | scbt.com |

Table 2: Properties of a Related Compound, 4-Chloropyridine Hydrochloride Illustrative data for a similar pyridine hydrochloride salt.

| Property | Value | Source |

| CAS Number | 7379-35-3 | innospk.com |

| Molecular Formula | C₅H₅Cl₂N | innospk.com |

| Molecular Weight | 150.006 g/mol | innospk.com |

| Appearance | Light yellow crystalline powder | innospk.com |

| Melting Point | 210-220 °C | innospk.com |

Structure

2D Structure

3D Structure of Parent

特性

IUPAC Name |

4-cyclohexylpyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N.ClH/c1-2-4-10(5-3-1)11-6-8-12-9-7-11;/h6-10H,1-5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDGVKKDZNFAXKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=CC=NC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Cyclohexylpyridine and Its Hydrochloride Salt

Historical Development of Synthetic Routes to 4-Substituted Pyridines

The synthesis of pyridine (B92270) and its derivatives has been a cornerstone of heterocyclic chemistry for over a century. Historically, these compounds were first isolated from natural sources like bone oil and coal tar. However, the low yield and inefficiency of these methods spurred the development of synthetic routes to meet the growing demand, particularly from the pharmaceutical and agrochemical industries.

Early efforts in pyridine synthesis led to the development of several named reactions that remain fundamental to the field. The Hantzsch pyridine synthesis, first described in 1881, is a classic method that typically involves the condensation of a β-keto acid, an aldehyde, and ammonia (B1221849) to form a dihydropyridine, which is subsequently oxidized to the aromatic pyridine ring. This method is highly versatile for creating substituted pyridines. Another predominant industrial route is the Chichibabin pyridine synthesis, which involves the condensation of aldehydes or ketones with ammonia over oxide catalysts.

The functionalization of the pre-formed pyridine ring also became a critical area of study. Pyridine chemistry is dictated by the nitrogen atom, which makes the ring electron-deficient and influences its reactivity. Electrophilic substitution on the pyridine ring is generally difficult and requires harsh conditions, typically yielding 3-substituted products. Conversely, nucleophilic substitution is more facile and occurs preferentially at the 2- and 4-positions. This reactivity pattern has been a guiding principle in the development of strategies to introduce substituents at the 4-position. Over time, methodologies have evolved from classical condensation reactions to modern transition-metal-catalyzed cross-coupling reactions, offering greater efficiency and functional group tolerance.

Targeted Synthesis of 4-Cyclohexylpyridine (B3047270): Key Precursors and Reaction Pathways

The synthesis of 4-cyclohexylpyridine can be achieved through several distinct strategies, each starting from different precursors and utilizing unique reaction pathways. These methods include the modification of a pre-existing pyridine ring or the construction of the heterocyclic ring from the ground up.

Catalytic Hydrogenation Strategies for Pyridine Ring Cyclohexylation

Catalytic hydrogenation is a powerful technique for the synthesis of 4-cyclohexylpyridine, typically starting from 4-phenylpyridine (B135609). This process involves the reduction of the phenyl group to a cyclohexyl group while leaving the pyridine ring intact. The choice of catalyst is crucial for achieving high selectivity and conversion.

Noble metal catalysts supported on carbon are commonly employed for this transformation. Studies have shown that catalysts like Ruthenium (Ru), Rhodium (Rh), Palladium (Pd), and Platinum (Pt) are active in pyridine hydrogenation. For instance, the selective hydrogenation of 4-phenylpyridine can be tuned to yield either 4-phenylpiperidine (B165713) (hydrogenation of the pyridine ring) or 4-cyclohexylpiperidine (B176667) (hydrogenation of both rings). Achieving the desired 4-cyclohexylpyridine requires carefully controlled conditions to selectively hydrogenate the phenyl substituent without reducing the pyridine ring.

A design-of-experiment approach has been used to identify suitable reaction conditions for selective hydrogenations. While some processes aim to suppress deep hydrogenation to 4-cyclohexylpiperidine, these studies inadvertently provide insight into the conditions required to promote it when desired. Electrocatalytic hydrogenation offers a milder alternative to traditional methods that often require high temperatures and pressures of H2 gas. Using a carbon-supported rhodium (Rh/C) catalyst in an anion-exchange membrane (AEM) electrolyzer, various pyridine derivatives can be hydrogenated at ambient temperature and pressure.

Table 1: Comparison of Catalysts for Pyridine Hydrogenation

| Catalyst | Support | Activity Ranking | Key Findings | Citation |

| Ruthenium | Carbon (C) | High | 5% Ru/C shows the highest activity among noble metals for pyridine to piperidine (B6355638) conversion. | |

| Rhodium | Carbon (KB) | Uniquely High | Exhibits extremely high activity for electrolytic hydrogenation of pyridine. | |

| Palladium | Carbon (C) | Moderate | Less active than Ru/C for pyridine hydrogenation. | |

| Platinum | Carbon (C) | Moderate | Less active than Ru/C and Pd/C for pyridine hydrogenation. |

This table reflects general catalyst activity for pyridine ring hydrogenation, which provides a basis for selecting catalysts for related transformations like substituent hydrogenation.

Cross-Coupling Reactions for Cyclohexyl Group Introduction at the 4-Position

Modern organic synthesis heavily relies on transition-metal-catalyzed cross-coupling reactions to form carbon-carbon bonds. These methods are highly effective for introducing an alkyl group, such as cyclohexyl, onto the 4-position of a pyridine ring. The general principle involves the reaction of a pyridine derivative (electrophile) with an organometallic cyclohexyl reagent (nucleophile) in the presence of a metal catalyst, most commonly palladium.

Formation and Optimization of 4-Cyclohexylpyridine Hydrochloride Salt

Acid-Base Reaction Pathways for Hydrochloride Salt Formation

The conversion of 4-cyclohexylpyridine to its hydrochloride salt is a fundamental acid-base reaction. This process involves the protonation of the nitrogen atom in the pyridine ring by hydrochloric acid. The lone pair of electrons on the nitrogen atom acts as a Lewis base, accepting a proton from the acid.

A common laboratory-scale method for this transformation involves dissolving the free base, 4-cyclohexylpyridine, in a suitable organic solvent. Subsequently, a solution of hydrogen chloride (HCl) in an organic solvent, such as diethyl ether or methanol, is added. The hydrochloride salt, being less soluble in the organic solvent, precipitates out of the solution and can be collected by filtration.

Alternatively, anhydrous hydrogen chloride gas can be bubbled directly through a solution of 4-cyclohexylpyridine in an inert solvent. google.com This method is particularly effective for obtaining an anhydrous form of the salt. A patent for preparing high-purity pyridine hydrochloride describes a process where pyridine is dissolved in an organic solvent, and then hydrogen chloride gas, generated from concentrated sulfuric acid and hydrochloric acid, is introduced into the solution to precipitate the hydrochloride salt. google.com This clean preparation method reports high yields and purity. google.com

The reaction can be represented by the following equation:

C₁₁H₁₅N + HCl → [C₁₁H₁₆N]⁺Cl⁻

The selection of the solvent is a critical parameter in this process. It must be able to dissolve the starting 4-cyclohexylpyridine but have low solubility for the resulting hydrochloride salt to ensure a high yield upon precipitation.

Controlled Crystallization Techniques for High Purity this compound

Achieving high purity of this compound is crucial for its application in sensitive chemical syntheses. Controlled crystallization is the primary method employed for this purpose. The principle behind crystallization is the gradual and controlled transition from a supersaturated solution to a stable crystalline solid, which allows for the exclusion of impurities from the crystal lattice. Several techniques can be employed to achieve this.

Cooling Crystallization: This technique is suitable when the solubility of this compound in a particular solvent is significantly higher at elevated temperatures than at lower temperatures. mt.com The process involves dissolving the crude salt in a minimal amount of a suitable hot solvent to create a saturated solution. The solution is then slowly cooled, which decreases the solubility and induces the formation of crystals. A slow cooling rate is essential to allow for the growth of large, well-formed crystals, which are typically purer than small, rapidly formed crystals.

Vapor Diffusion: This is a highly effective technique for growing high-quality single crystals, often used for X-ray crystallography but also applicable for obtaining highly pure material. In this method, a concentrated solution of this compound is placed in a small, open container. This container is then placed in a larger, sealed vessel that contains a more volatile anti-solvent. Over time, the anti-solvent vapor slowly diffuses into the solution of the compound, gradually reducing its solubility and leading to the slow growth of crystals.

The choice of solvent or solvent system is paramount for successful crystallization. Ideal solvents should be inert, have a favorable temperature-solubility profile for cooling crystallization, or be miscible with a suitable anti-solvent for that method. Seeding the supersaturated solution with a small crystal of the pure compound can also be employed to control the onset of crystallization and influence the final crystal size and morphology. mt.com

Below is an interactive data table summarizing the key aspects of these crystallization techniques.

| Technique | Principle | Key Parameters | Suitability |

| Cooling Crystallization | Decreased solubility upon cooling | Cooling rate, Solvent choice, Initial concentration | Compounds with a steep solubility curve as a function of temperature. |

| Anti-Solvent Crystallization | Addition of a miscible solvent in which the compound is insoluble | Rate of anti-solvent addition, Solvent/anti-solvent system, Temperature | Compounds where a suitable single solvent for cooling crystallization is not available. |

| Vapor Diffusion | Slow diffusion of an anti-solvent vapor into the compound solution | Solvent volatility, Temperature, System sealing | Growing high-quality single crystals and obtaining very high purity material on a small scale. |

Advanced Spectroscopic and Structural Elucidation of 4 Cyclohexylpyridine Hydrochloride

Vibrational Spectroscopy (FT-IR, Raman) for Hydrogen Bonding Interactions and Conformational Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is instrumental in probing the molecular vibrations of 4-Cyclohexylpyridine (B3047270) hydrochloride. These methods are particularly sensitive to the presence and nature of hydrogen bonds, which are critical in defining the solid-state architecture of hydrochloride salts. nih.govresearchgate.net

In the solid state, the primary hydrogen bonding interaction is the N-H+···Cl− bond formed between the protonated pyridinium (B92312) ring and the chloride anion. nih.gov This interaction gives rise to characteristic vibrational modes. The N-H+ stretching vibration is a key diagnostic peak, typically appearing as a broad and strong absorption band in the FT-IR spectrum, often in the 2400-2800 cm⁻¹ region. Its broadness is a direct consequence of the strong hydrogen bonding and potential coupling with other vibrational modes.

Raman spectroscopy, which relies on changes in polarizability, offers complementary information. nih.govmdpi.com The symmetric vibrations of the pyridine (B92270) ring are often strong in the Raman spectrum and can be sensitive to the conformational state of the cyclohexyl group and the protonation of the nitrogen atom.

Conformational analysis focuses on the orientation of the cyclohexyl ring relative to the pyridine ring. The cyclohexyl group can exist in different chair conformations, and the rotational freedom around the C-C bond connecting the two rings can lead to different conformers. Low-frequency Raman and far-IR spectroscopy can be particularly useful for identifying the vibrational modes associated with these large-amplitude motions.

Table 1: Expected Vibrational Frequencies for 4-Cyclohexylpyridine Hydrochloride

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Method |

|---|---|---|---|

| Pyridinium-H⁺ | N-H⁺ Stretch (H-bonded) | 2400 - 2800 (Broad) | FT-IR |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | FT-IR, Raman |

| Aliphatic C-H | C-H Stretch | 2850 - 2960 | FT-IR, Raman |

| Pyridine Ring | C=C, C=N Stretch | 1450 - 1650 | FT-IR, Raman |

| Cyclohexyl | CH₂ Scissoring | 1440 - 1465 | FT-IR |

Note: These are predicted values based on characteristic group frequencies for similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical, Dynamic, and Mechanistic Insights

NMR spectroscopy is a versatile tool for elucidating the structure and dynamics of this compound at the atomic level in both solution and solid phases. mdpi.comnih.govnih.gov

Solution-State NMR for Molecular Structure and Dynamics in Solution

In solution, ¹H and ¹³C NMR spectroscopy provide definitive evidence of the molecular structure. The protonation of the pyridine nitrogen leads to a significant downfield shift of the pyridine proton signals compared to the neutral 4-cyclohexylpyridine, reflecting the increased electron-withdrawing nature of the pyridinium cation. Two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to unambiguously assign all proton and carbon signals by identifying their correlations.

Dynamic processes, such as the rotation of the cyclohexyl ring and potential conformational exchange, can be studied using variable-temperature NMR experiments. Changes in the line shapes or coalescence of signals can provide quantitative information about the energy barriers associated with these motions.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in D₂O

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Pyridine H-2, H-6 | ~8.5 - 8.8 | ~148 - 152 |

| Pyridine H-3, H-5 | ~7.8 - 8.1 | ~125 - 128 |

| Pyridine C-4 | - | ~160 - 165 |

| Cyclohexyl H-1 | ~2.8 - 3.2 | ~42 - 46 |

Note: Values are estimates relative to a standard reference (e.g., TMS) and can vary with solvent and concentration.

Solid-State NMR for Polymorphism and Crystal Structure Analysis

Solid-state NMR (ssNMR) is exceptionally powerful for characterizing the compound in its powdered, crystalline form, providing insights that are inaccessible in solution. mdpi.com The ¹³C Cross-Polarization Magic-Angle Spinning (CP/MAS) experiment is a standard technique that provides high-resolution spectra of the solid material. nih.gov

A key application of ssNMR is the identification of polymorphism—the existence of multiple crystal forms. nih.gov Different polymorphs, having distinct molecular packing and conformations, will generally produce different ¹³C chemical shifts for the same carbon atoms. The number of unique signals in the spectrum corresponds to the number of crystallographically independent molecules in the asymmetric unit of the crystal lattice. researchgate.net By combining ssNMR data with quantum-chemical calculations, such as the Gauge-Including Projector Augmented-Wave (GIPAW) method, a precise assignment of the solid-state signals to specific atoms in the crystal structure can be achieved. nih.gov

X-ray Diffraction Studies for Solid-State Structure and Intermolecular Interactions

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional structure of crystalline solids, providing precise information on bond lengths, bond angles, and the arrangement of molecules in the crystal lattice. rigaku.commdpi.com

Single Crystal X-ray Diffraction: Precise Geometrical Parameters and Crystal Packing

Single Crystal X-ray Diffraction (SCXRD) offers the most precise structural information. researchgate.netnih.gov By analyzing the diffraction pattern of a single, high-quality crystal, it is possible to generate a detailed 3D model of the molecule. This model would confirm the conformation of the cyclohexyl ring (e.g., chair conformation) and its orientation relative to the pyridine ring.

Table 3: Typical Geometrical Parameters from Single Crystal XRD for a Pyridine Hydrochloride Salt

| Parameter | Description | Typical Value |

|---|---|---|

| N-H···Cl Bond Distance | Distance between pyridinium nitrogen and chloride ion | 3.0 - 3.2 Å |

| N-H···Cl Bond Angle | Angle of the hydrogen bond | 160 - 180° |

| C-C-N Bond Angle | Angle between cyclohexyl and pyridine moieties | ~110 - 112° |

| Crystal System | The crystal lattice system (e.g., Monoclinic, Orthorhombic) | To be determined |

Powder X-ray Diffraction: Polymorphism and Crystallinity Studies

Powder X-ray Diffraction (PXRD) is a vital tool for the analysis of bulk, polycrystalline materials. mdpi.com Each crystalline solid produces a unique PXRD pattern, which serves as a "fingerprint" for that specific crystal form. Therefore, PXRD is the primary technique used to screen for and identify different polymorphs of this compound. nih.govnih.gov

The technique is also used to assess the degree of crystallinity of a sample. A highly crystalline sample will produce a pattern with sharp, well-defined peaks, whereas an amorphous (non-crystalline) sample will produce a broad, featureless halo. This is critical in pharmaceutical contexts, where crystallinity can affect properties like stability and dissolution rate. The diffraction data from PXRD can also be used for structure determination through methods like Rietveld refinement, especially when combined with information from other techniques like ssNMR. researchgate.net

Computational Chemistry and Theoretical Investigations of 4 Cyclohexylpyridine Hydrochloride

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) serves as a powerful computational tool to investigate the electronic properties of molecules. acs.orgresearchgate.net For 4-cyclohexylpyridine (B3047270) hydrochloride, DFT calculations provide fundamental insights into its geometry, electronic distribution, and chemical reactivity. youtube.com These calculations are typically performed using specific functionals, such as B3LYP, and basis sets like 6-31G(d,p) to obtain optimized molecular structures and energies. youtube.com The protonation of the pyridine (B92270) nitrogen significantly influences the electronic landscape of the molecule, a feature that DFT can model with high accuracy.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). schrodinger.comresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's stability and reactivity. schrodinger.comnumberanalytics.com A smaller gap suggests higher reactivity. numberanalytics.com

Table 1: Representative Frontier Molecular Orbital Energies for Pyridine Derivatives

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Pyridine | -6.78 | -0.54 | 6.24 |

| 4-Methylpyridine | -6.52 | -0.48 | 6.04 |

| Pyridinium (B92312) ion | -10.87 | -5.89 | 4.98 |

This table is illustrative and presents typical values for related compounds to provide context.

The protonation of the pyridine nitrogen, as in 4-cyclohexylpyridine hydrochloride, is expected to significantly lower both the HOMO and LUMO energy levels, leading to a smaller HOMO-LUMO gap compared to the neutral molecule, thereby affecting its reactivity.

Electrostatic Potential Mapping and Charge Distribution Analysis

Electrostatic potential (ESP) maps are invaluable for visualizing the charge distribution on a molecule's surface, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). youtube.comlibretexts.orgglasp.co These maps are color-coded, with red typically representing areas of negative potential and blue representing areas of positive potential. mdpi.com

In this compound, the most positive electrostatic potential is anticipated to be localized around the hydrogen atom attached to the nitrogen, a consequence of the positive charge of the pyridinium ion. The cyclohexyl group, being a non-polar hydrocarbon, would exhibit a relatively neutral potential. The chloride counter-ion would carry a negative charge. This charge distribution is critical for understanding intermolecular interactions, such as hydrogen bonding and interactions with biological targets. researchgate.net

Table 2: Illustrative Electrostatic Potential Values for a Pyridinium Ion

| Molecular Region | Electrostatic Potential (kcal/mol) |

| N-H proton | > +30 |

| Pyridine ring carbons | +5 to +15 |

| Pyridine ring hydrogens | +10 to +20 |

This table provides representative values to illustrate the expected charge distribution.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, offering insights into its conformational flexibility and interactions with its environment, such as solvent molecules. nih.govnih.gov For this compound, MD simulations can reveal the preferred conformations of the cyclohexyl ring (e.g., chair, boat, twist-boat) and its orientation relative to the pyridine ring. researchgate.net

Quantitative Structure-Property Relationship (QSPR) Modeling (Non-Biological Properties)

Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the physical and chemical properties of compounds based on their molecular structure. iupac.orgnih.gov These models correlate molecular descriptors (numerical representations of molecular structure) with experimental properties. For non-biological properties of compounds like this compound, QSPR can be employed to predict properties such as boiling point, solubility, and chromatographic retention times. nih.govresearchgate.net

While specific QSPR models for this compound are not detailed in the searched literature, studies on other organic compounds, including carbohydrates and cycloalkanes, have demonstrated the utility of this approach. researchgate.netkoreascience.kr Descriptors used in such models can be derived from the molecular graph or from quantum chemical calculations and can include constitutional, topological, and quantum-chemical indices. iupac.org A well-constructed QSPR model can be a valuable tool for predicting the properties of new or untested compounds, thereby guiding experimental work. researchgate.net

Reaction Mechanism Studies through Computational Approaches

Computational chemistry, particularly DFT, is extensively used to investigate reaction mechanisms, providing detailed energy profiles and transition state structures. youtube.comnih.gov For pyridinium salts like this compound, computational studies can elucidate the mechanisms of various reactions they might undergo. For instance, the reaction between pyridinium salts and ethylenes to form furan (B31954) derivatives has been studied computationally, revealing the key intermediates and transition states involved. youtube.com

These studies can explain the regioselectivity and stereoselectivity of reactions by analyzing the energies of different reaction pathways. youtube.com For example, DFT calculations have been used to understand the formal 1,3-hydrobromination of allyl carboxylates catalyzed by cobalt complexes in the presence of a pyridinium salt, supporting a proposed reaction pathway. acs.org Such computational insights are instrumental in optimizing reaction conditions and designing new synthetic routes.

Solvation Models and their Impact on Theoretical Predictions

The solvent environment can significantly influence the properties and reactivity of a molecule. wikipedia.org Computational solvation models are therefore essential for accurate theoretical predictions. nih.gov These models can be broadly categorized as explicit, where individual solvent molecules are included in the simulation, or implicit, where the solvent is treated as a continuum with a specific dielectric constant. nih.gov

The choice of solvation model can impact the results of DFT and MD simulations. For pyridine, both discrete (explicit) and continuum solvation models have been used to study its properties in an aqueous environment. wikipedia.org Implicit models like the Polarizable Continuum Model (PCM) are computationally efficient for calculating solvation free energies, while explicit solvent models used in MD simulations provide a more detailed picture of local solvent structure and specific solute-solvent interactions. pitt.edu The accurate prediction of solvation free energies is crucial, and machine learning approaches are being developed to improve the accuracy of continuum solvation models. pitt.edu

Chemical Reactivity and Transformation Pathways of 4 Cyclohexylpyridine Hydrochloride

Acid-Base Chemistry and Protonation Equilibria in Diverse Media

4-Cyclohexylpyridine (B3047270) hydrochloride is the salt formed from the reaction of the weak base, 4-cyclohexylpyridine, with hydrochloric acid. In solution, it exists in equilibrium with its conjugate base. The protonation of the pyridine (B92270) nitrogen atom significantly influences the molecule's chemical properties and reactivity.

The basicity of pyridine is attributed to the lone pair of electrons on the nitrogen atom, which occupies an sp2 hybrid orbital and is not involved in the aromatic π-system. Consequently, this lone pair is readily available for protonation. The presence of the cyclohexyl group at the 4-position, being an alkyl group, has a modest electron-donating effect (+I effect), which slightly increases the electron density on the pyridine ring and enhances the basicity of the nitrogen atom compared to unsubstituted pyridine.

In aqueous media, 4-cyclohexylpyridine hydrochloride, as an acidic salt, dissociates to yield the 4-cyclohexylpyridinium cation and a chloride anion. The pyridinium (B92312) cation can then donate a proton to water, establishing an equilibrium. The position of this equilibrium is dictated by the pKa of the 4-cyclohexylpyridinium ion. While the specific pKa for 4-cyclohexylpyridinium is not widely reported, it can be estimated to be slightly higher than that of the pyridinium ion (pKa ≈ 5.25) due to the electron-donating nature of the cyclohexyl substituent.

The Henderson-Hasselbalch equation can be used to describe the relationship between pH, the pKa of the conjugate acid, and the ratio of the concentrations of the base (4-cyclohexylpyridine) and its conjugate acid (4-cyclohexylpyridinium).

Derivatization Strategies for Analogues and Functionalized Compounds

The structural framework of this compound offers multiple avenues for chemical modification to generate a diverse library of analogues and functionalized compounds. Derivatization strategies can be broadly categorized by the region of the molecule being altered: the pyridine ring or the cyclohexyl moiety. These modifications are instrumental in exploring structure-activity relationships and developing novel compounds with tailored properties.

One prominent strategy involves the use of a precursor, isoniazid (B1672263) (pyridine-4-carbohydrazide), which shares the 4-substituted pyridine core, to create complex heterocyclic systems. For instance, the reaction of isoniazid with various isothiocyanates, including cyclohexyl isothiocyanate, yields N-substituted-2-(pyridin-4-ylcarbonyl)hydrazinecarbothioamides. researchgate.net These intermediates can then undergo intramolecular cyclization under basic conditions to form 4-substituted-5-(pyridin-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thiones. researchgate.net This pathway demonstrates a versatile method for introducing a triazolethione ring system, a common pharmacophore, onto the pyridine-4-yl scaffold. researchgate.net

Another key approach focuses on the functionalization of the cyclohexyl ring. While direct derivatization of the cyclohexyl group on the intact 4-cyclohexylpyridine molecule can be challenging, synthetic strategies often involve building the molecule from pre-functionalized cyclohexyl precursors. For example, synthetic routes to various cyclohexanol (B46403) derivatives can be adapted to create analogues. nih.gov The synthesis of syn- and anti-4'-substituted cyclohexanol derivatives, achieved through reduction of a corresponding ketone, provides diastereomeric alcohols that can be coupled to other molecular fragments. nih.gov Furthermore, olefination reactions, such as the Wittig reaction, on a cyclohexanone (B45756) precursor can introduce vinyl or substituted vinyl groups, which can then be further modified. nih.gov

The pyridine ring itself is also a target for derivatization. The introduction of a thiol group at the 4-position of the pyridine ring, for example, creates a nucleophilic handle for further reactions. The resulting pyridine-4-thiolate can be coupled with electrophiles, such as acetylated glycopyranosyl bromides, to form novel pyridine-4-thioglycosides. nih.gov This S-glycosylation represents a pathway to novel nucleoside analogues. nih.gov Additionally, quaternization of the pyridine nitrogen with agents like methyl iodide is a straightforward method to produce pyridinium salts, altering the electronic properties and solubility of the parent compound. d-nb.info

These derivatization strategies allow for the systematic modification of 4-cyclohexylpyridine at its core components, enabling the generation of a wide array of analogues with potentially new and interesting chemical and biological profiles.

Research Findings on Derivatization

Below are tables summarizing specific examples of derivatization strategies to produce analogues based on a 4-substituted pyridine scaffold.

Table 1: Synthesis of 1,2,4-Triazole-3-thione Derivatives This table outlines the two-step synthesis of 4-cyclohexyl-5-(pyridin-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione from a pyridine-4-yl precursor. researchgate.net

| Step | Starting Material | Reagent(s) | Product | Reaction Type |

| 1 | Isoniazid | Cyclohexyl isothiocyanate, Ethanol | N-cyclohexyl-2-(pyridin-4-ylcarbonyl)hydrazinecarbothioamide | Addition |

| 2 | N-cyclohexyl-2-(pyridin-4-ylcarbonyl)hydrazinecarbothioamide | Sodium hydroxide (B78521) (4N), Reflux | 4-cyclohexyl-5-(pyridin-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | Intramolecular Cyclization |

Table 2: Functionalization Strategies for the Cyclohexyl Moiety This table presents potential synthetic pathways for modifying the cyclohexyl ring, adapted from methodologies used for synthesizing complex cyclohexyl-containing molecules. nih.gov

| Strategy | Precursor | Reagent(s) | Intermediate/Product | Transformation |

| Stereoselective Reduction | 4'-Substituted Cyclohexanone | Sodium borohydride (B1222165) (NaBH₄) | Syn- and Anti-4'-substituted cyclohexanol | Ketone Reduction |

| Olefination | 4'-Substituted Cyclohexanone | Benzyltriphenylphosphonium bromide, Sodium hydride (NaH) | 4'-(phenylmethylidene)cyclohexane derivative | Wittig Reaction |

Table 3: Derivatization of the Pyridine Ring This table details methods for functionalizing the pyridine ring, enabling the attachment of diverse chemical groups.

| Strategy | Starting Material | Reagent(s) | Product | Reaction Type | Reference |

| S-Glycosylation | Sodium pyridine-4-thiolate | 2,3,4,6-tetra-O-acetyl-D-gluco-pyranosyl bromide | Pyridine-4-thioglycoside derivative | Nucleophilic Substitution | nih.gov |

| N-Alkylation (Quaternization) | Cyclohexyl(4-fluorophenyl)(3-piperidinopropyl)silanol | Methyl iodide (CH₃I) | Methiodide salt (Quaternary ammonium) | N-Alkylation | d-nb.info |

Future Directions and Emerging Research Avenues for 4 Cyclohexylpyridine Hydrochloride

Development of More Sustainable and Greener Synthetic Routes

The development of environmentally benign and efficient methods for the synthesis of pyridine (B92270) derivatives, including 4-cyclohexylpyridine (B3047270) hydrochloride, is a significant area of ongoing research. Traditional methods for pyridine alkylation often involve harsh reaction conditions and the use of hazardous reagents. youtube.com Current research focuses on creating "green" synthetic pathways that minimize waste, reduce energy consumption, and utilize less toxic materials.

One promising approach involves the dearomatization of 4-alkylpyridines followed by an ambient oxidation step. yorku.ca This method offers a novel and sustainable route to produce 4-acylpyridines, which can be precursors to compounds like 4-cyclohexylpyridine. yorku.ca The process is noted for its robust and chemoselective nature, allowing for the use of substrates with various functional groups. yorku.ca Time-course NMR studies have been employed to understand and control the stability of the conjugated intermediates, known as alkylidene dihydropyridines (ADHPs), by adjusting the chloroformate used in their formation. yorku.ca

Further research in this area aims to expand the scope of these greener routes to a wider range of pyridine derivatives and to optimize reaction conditions for industrial-scale production. The ultimate goal is to develop synthetic strategies that are not only efficient and high-yielding but also align with the principles of sustainable chemistry.

Advanced Mechanistic Studies on Complex Reaction Pathways and Intermediates

A deeper understanding of the reaction mechanisms involved in the synthesis of 4-cyclohexylpyridine hydrochloride is crucial for optimizing existing methods and developing new ones. The alkylation of pyridines can proceed through various complex pathways, and identifying the key intermediates is essential for controlling the regioselectivity of the reaction. youtube.comacs.org

Recent studies have utilized a combination of experimental and computational methods to elucidate the mechanisms of pyridine alkylation. acs.org For instance, in the alkylation of pyridines using alkyllithium reagents, detailed mechanistic proposals have been put forth for both C2 and C4-alkylation pathways. acs.org These studies suggest the formation of various intermediates, such as boron-ate complexes and benzyl (B1604629) anions, and highlight the role of reagents like LiH in the reaction sequence. acs.org

The classical SNAr mechanism, involving the reaction of electronically biased pyridines with alkyllithium reagents or the use of N-functionalized pyridinium (B92312) salts, has been a long-standing model for pyridine alkylation. acs.orgquimicaorganica.org However, more advanced studies are revealing the nuanced interplay of various factors that direct the reaction towards a specific isomer. For example, the use of different organolithium reagents, such as sBuLi, can lead to different regioselectivities due to the varying stabilities of the transition states for C2 versus C4-alkylation. acs.org Future research will likely involve more sophisticated spectroscopic and computational techniques to further unravel these complex reaction pathways and to isolate and characterize transient intermediates.

Exploration of Novel Catalytic Applications and Ligand Modifications

This compound and its derivatives are being explored for their potential in various catalytic applications. The pyridine moiety can act as a ligand, coordinating with metal centers to form catalysts for a range of organic transformations. nih.gov The electronic and steric properties of the pyridine ring can be fine-tuned by modifying the substituents, such as the cyclohexyl group, to influence the activity and selectivity of the catalyst.

One area of active research is the use of nickel/Lewis acid cooperative catalysis for the direct C-4 selective alkylation of pyridines. acs.orgnih.gov This method has been shown to be effective for the addition of pyridines across alkenes and alkynes, yielding linear or branched 4-alkylpyridines depending on the substrate. acs.orgnih.gov The choice of ligand, such as N-heterocyclic carbenes, and the Lewis acid co-catalyst are critical in directing the regioselectivity of the reaction. acs.org

Researchers are also investigating the role of cyclometallated ruthenium complexes as catalytic intermediates in C-H functionalization reactions. nih.gov These studies provide valuable insights into how ligand design can impact catalytic efficiency and open up new possibilities for creating highly selective catalysts for the synthesis of complex pyridine derivatives. The development of new ligands and the exploration of their coordination chemistry with various metals are expected to lead to novel catalytic systems with enhanced performance.

Integration into Advanced Functional Materials with Tunable Properties

Pyridine-containing compounds are increasingly being integrated into advanced functional materials due to their unique electronic and structural properties. acs.org The nitrogen atom in the pyridine ring imparts specific characteristics, such as basicity and the ability to form hydrogen bonds, which can be harnessed to create materials with tunable properties. nih.govnumberanalytics.com

Derivatives of pyridine are being investigated for their use in organic electronics, where their electron-deficient nature makes them suitable as electron transport materials. acs.org The ability to modify the pyridine ring with various functional groups allows for the fine-tuning of the material's electronic properties, such as its LUMO (Lowest Unoccupied Molecular Orbital) energy. researchgate.net This is particularly relevant in the development of materials for applications like redox flow batteries, where the stability and redox potential of the active components are crucial. researchgate.net

Furthermore, the structural versatility of pyridine derivatives enables their incorporation into a wide range of materials, including polymers, porous materials, and molecular cages. acs.org Research in this area is focused on designing and synthesizing novel pyridine-based building blocks that can be assembled into materials with tailored optical, electronic, and mechanical properties for a variety of advanced applications.

Synergistic Approaches Combining Computational and Experimental Research for Predictive Design

The integration of computational and experimental methods is becoming an increasingly powerful strategy for the design and development of new molecules and materials, including those based on this compound. mdpi.comresearchgate.netmdpi.commdpi.com Computational techniques, such as density functional theory (DFT) and molecular dynamics (MD) simulations, allow researchers to predict the properties and reactivity of molecules before they are synthesized in the lab. mdpi.comnih.gov

These predictive models can be used to screen large libraries of virtual compounds to identify promising candidates for specific applications. nih.govrsc.org For example, computational studies can help in designing pyridine derivatives with optimized electronic properties for use in functional materials or with specific binding affinities for biological targets. researchgate.netnih.gov The insights gained from these in silico studies can then guide experimental work, making the research process more efficient and targeted. researchgate.net

The synergy between computational and experimental approaches is particularly valuable in understanding complex reaction mechanisms and in designing novel catalysts. acs.org By combining theoretical calculations with experimental observations, researchers can gain a deeper understanding of the factors that control chemical reactions and use this knowledge to develop more effective and selective synthetic methods. acs.org This integrated approach is expected to play a key role in the future discovery and optimization of pyridine-based compounds and materials. nih.gov

Q & A

Basic Research Questions

Q. What safety protocols are critical when handling 4-Cyclohexylpyridine hydrochloride in laboratory settings?

- Methodological Answer : Researchers must use nitrile or neoprene gloves inspected for integrity prior to use, as the compound may cause skin irritation. Impervious lab coats and closed-toe shoes are mandatory to minimize exposure. In case of accidental contact, wash affected skin with soap and water for 15 minutes, and seek medical attention if irritation persists. Contaminated gloves must be disposed of as hazardous waste under OSHA guidelines . Fume hoods are recommended to prevent inhalation of dust or vapors during weighing or reaction setup.

Q. What are standard synthetic pathways for preparing this compound?

- Methodological Answer : A common route involves nucleophilic substitution between cyclohexylamine and a halogenated pyridine precursor (e.g., 4-chloropyridine). The reaction typically proceeds in polar aprotic solvents like dimethylformamide (DMF) at 80–100°C for 6–12 hours. After completion, the hydrochloride salt is precipitated by adding concentrated HCl, followed by recrystallization from ethanol/water mixtures to achieve >95% purity. Monitoring via TLC (silica gel, chloroform/methanol 9:1) ensures reaction progress .

Q. How is the purity of this compound validated post-synthesis?

- Methodological Answer : Purity is assessed using HPLC (C18 column, 0.1% trifluoroacetic acid in acetonitrile/water gradient) with UV detection at 254 nm. Nuclear magnetic resonance (¹H/¹³C NMR) confirms structural integrity: pyridine protons appear as a singlet near δ 8.5 ppm, while cyclohexyl protons show multiplet signals between δ 1.2–2.1 ppm. Elemental analysis (C, H, N, Cl) should align with theoretical values (e.g., C: 58.7%, H: 7.3%, N: 6.1%, Cl: 19.3%) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield in large-scale synthesis?

- Methodological Answer : Yield optimization involves:

- Solvent selection : DMSO increases reaction rates compared to DMF but may complicate purification.

- Catalyst use : Adding 1–2 mol% of KI accelerates halogen exchange via the Finkelstein mechanism.

- Temperature control : Gradual heating (ramping from 60°C to 90°C over 2 hours) minimizes side products like N-alkylated derivatives.

Post-reaction, fractional distillation under reduced pressure (50–60°C, 10 mmHg) isolates the product before salt formation. Pilot-scale trials should test these parameters systematically .

Q. How to address contradictory reports on the compound’s stability in aqueous solutions?

- Methodological Answer : Discrepancies in stability studies (e.g., hydrolysis rates at pH 2 vs. pH 7) may arise from buffer composition or ionic strength. To resolve this:

Conduct controlled stability tests using standardized buffers (e.g., phosphate vs. acetate).

Monitor degradation via LC-MS over 24–72 hours, identifying hydrolysis byproducts (e.g., cyclohexanol or pyridine derivatives).

Use Arrhenius plots to extrapolate shelf-life under storage conditions. Recent studies suggest instability above pH 6 due to deprotonation of the pyridine ring, necessitating storage at pH 4–5 .

Q. What strategies enable functionalization of this compound for drug discovery applications?

- Methodological Answer : The pyridine ring allows regioselective modifications:

- Electrophilic substitution : Nitration (HNO₃/H₂SO₄) at the meta position yields nitro derivatives for reduction to amines.

- Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) introduce biaryl motifs.

- Coordination chemistry : The nitrogen lone pair binds transition metals (e.g., Ru or Pt), enabling catalytic or anticancer applications.

Note: The cyclohexyl group’s steric bulk may hinder certain reactions, requiring microwave-assisted or high-pressure conditions .

Data Analysis and Experimental Design

Q. How to interpret conflicting biological activity data in cytotoxicity assays?

- Methodological Answer : Inconsistent IC₅₀ values across cell lines (e.g., HeLa vs. MCF-7) may reflect:

- Membrane permeability : Lipophilicity of the cyclohexyl group enhances uptake in lipid-rich environments.

- Metabolic stability : Hepatic microsome assays (e.g., using rat liver S9 fractions) quantify oxidative degradation rates.

- Off-target effects : Proteome-wide profiling (e.g., affinity chromatography-MS) identifies unintended kinase interactions.

Validate findings using isogenic cell lines and orthogonal assays (e.g., apoptosis markers vs. ATP depletion) .

Q. What analytical approaches differentiate polymorphic forms of this compound?

- Methodological Answer : Polymorphs are characterized via:

- PXRD : Distinct diffraction peaks (e.g., 2θ = 12.5°, 18.7° for Form I vs. 10.3°, 20.1° for Form II).

- DSC : Melting endotherms (Form I melts at 215°C; Form II at 198°C with a pre-melting phase transition).

- Raman spectroscopy : Cyclohexyl C-H stretching modes shift from 2900 cm⁻¹ (Form I) to 2935 cm⁻¹ (Form II).

Solvent-mediated crystallization (e.g., acetonitrile vs. ethyl acetate) controls polymorph formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。